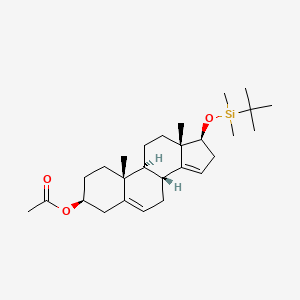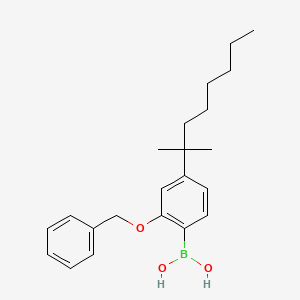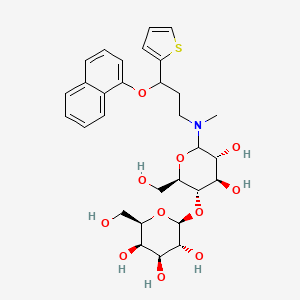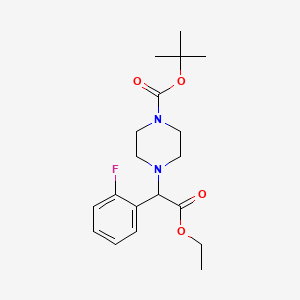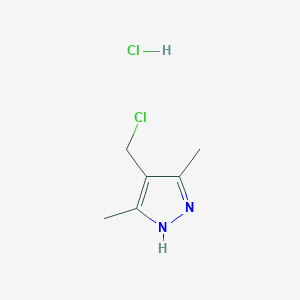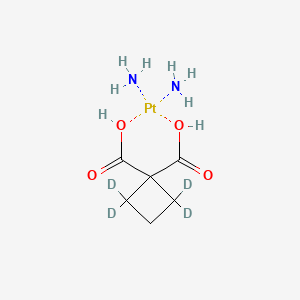
Carboplatin-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carboplatin-d4 is a deuterated form of carboplatin, a platinum-based chemotherapy drug used primarily in the treatment of various cancers, including ovarian, lung, and head and neck cancers . The deuterium labeling in this compound makes it useful as an internal standard in pharmacokinetic studies and other scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
Carboplatin-d4 is synthesized by substituting the hydrogen atoms in carboplatin with deuterium. The synthesis involves the reaction of cis-diammineplatinum(II) dichloride with deuterated 1,1-cyclobutanedicarboxylic acid under controlled conditions . The reaction typically takes place in an aqueous medium at a specific pH and temperature to ensure the complete incorporation of deuterium.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The compound is then purified using techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Carboplatin-d4 undergoes several types of chemical reactions, including:
Substitution Reactions: Involving the replacement of ligands around the platinum center.
Oxidation and Reduction Reactions: Affecting the oxidation state of the platinum atom.
Hydrolysis: Leading to the formation of reactive platinum species that can interact with DNA.
Common Reagents and Conditions
Common reagents used in reactions with this compound include chloride ions, nucleophiles, and various reducing agents. The reactions typically occur under physiological conditions, such as in aqueous solutions at body temperature and neutral pH .
Major Products Formed
The major products formed from these reactions are platinum-DNA adducts, which are responsible for the compound’s anticancer activity. These adducts inhibit DNA replication and transcription, leading to cell death .
Scientific Research Applications
Carboplatin-d4 is widely used in scientific research due to its deuterium labeling, which allows for precise quantification in pharmacokinetic studies. Its applications include:
Chemistry: Used as an internal standard in mass spectrometry to study the pharmacokinetics of platinum-based drugs.
Biology: Employed in cellular studies to understand the distribution and metabolism of platinum compounds.
Medicine: Used in clinical research to evaluate the efficacy and toxicity of platinum-based chemotherapy.
Industry: Utilized in the development of new platinum-based drugs and formulations.
Mechanism of Action
Carboplatin-d4 exerts its effects by forming highly reactive platinum complexes that bind to DNA. These complexes create intrastrand and interstrand crosslinks, preventing DNA replication and transcription . The primary molecular targets are the nucleophilic sites on DNA, such as the N7 position of guanine . This leads to the formation of platinum-DNA adducts, which trigger cell cycle arrest and apoptosis .
Comparison with Similar Compounds
Carboplatin-d4 is compared with other platinum-based compounds such as cisplatin and oxaliplatin:
Oxaliplatin: A third-generation platinum drug with a different spectrum of activity and reduced nephrotoxicity compared to cisplatin.
Uniqueness
This compound is unique due to its deuterium labeling, which provides advantages in pharmacokinetic studies by allowing for more accurate quantification and reduced variability in measurements .
List of Similar Compounds
- Cisplatin
- Oxaliplatin
- Nedaplatin
- Satraplatin
This compound stands out among these compounds due to its specific use in research applications and its improved pharmacokinetic properties .
Properties
Molecular Formula |
C6H14N2O4Pt |
|---|---|
Molecular Weight |
377.30 g/mol |
IUPAC Name |
azane;platinum;2,2,4,4-tetradeuteriocyclobutane-1,1-dicarboxylic acid |
InChI |
InChI=1S/C6H8O4.2H3N.Pt/c7-4(8)6(5(9)10)2-1-3-6;;;/h1-3H2,(H,7,8)(H,9,10);2*1H3;/i2D2,3D2;;; |
InChI Key |
DVQHYTBCTGYNNN-VKQZZNDOSA-N |
Isomeric SMILES |
[2H]C1(CC(C1(C(=O)O)C(=O)O)([2H])[2H])[2H].N.N.[Pt] |
Canonical SMILES |
C1CC(C1)(C(=O)O)C(=O)O.N.N.[Pt] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


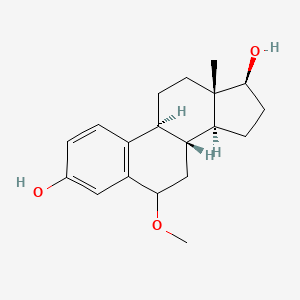
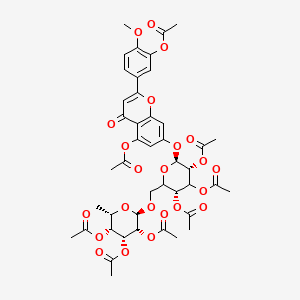
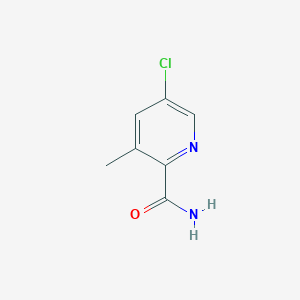
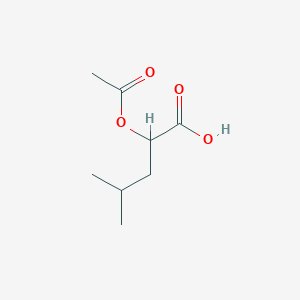
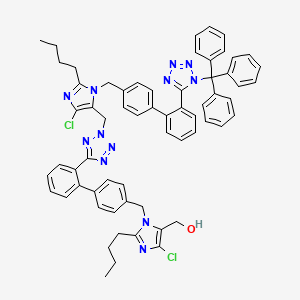
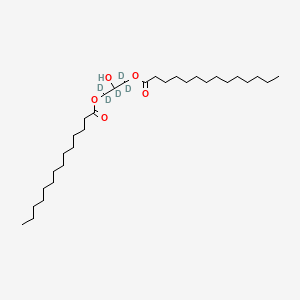
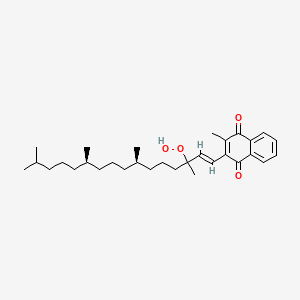
![(2S,3S,4S,5R,6R)-6-[[(3S,4S,4aR,6aR,6bS,8aR,9S,12aS,14aR,14bR)-9-hydroxy-4-(hydroxymethyl)-4,6a,6b,8a,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-5-[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid](/img/structure/B13842117.png)
